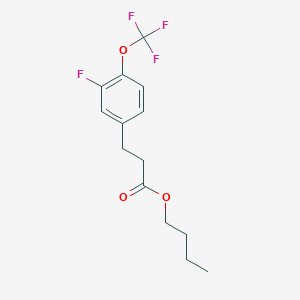
3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid butyl ester is an organic compound that features a trifluoromethoxy group and a fluoro substituent on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid butyl ester typically involves the esterification of 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid butyl ester involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy and fluoro groups can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(trifluoromethoxy)phenylboronic acid
- 3-Fluoro-4-(trifluoromethyl)phenylboronic acid pinacol ester
Uniqueness
3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid butyl ester is unique due to the presence of both fluoro and trifluoromethoxy groups on the phenyl ring. These groups impart distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
Properties
Molecular Formula |
C14H16F4O3 |
|---|---|
Molecular Weight |
308.27 g/mol |
IUPAC Name |
butyl 3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanoate |
InChI |
InChI=1S/C14H16F4O3/c1-2-3-8-20-13(19)7-5-10-4-6-12(11(15)9-10)21-14(16,17)18/h4,6,9H,2-3,5,7-8H2,1H3 |
InChI Key |
KLAZKANGAOWGHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCC1=CC(=C(C=C1)OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















